10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione is a chemical compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted oxazepines depending on the nucleophile used.
Scientific Research Applications
10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dibenz(b,f)(1,4)oxazepin-11-(10H)-thione
- 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione
- 10-Ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione
Uniqueness
10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-thione is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
135810-43-4 |
---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-propylbenzo[b][1,4]benzoxazepine-6-thione |
InChI |
InChI=1S/C16H15NOS/c1-2-11-17-13-8-4-6-10-15(13)18-14-9-5-3-7-12(14)16(17)19/h3-10H,2,11H2,1H3 |
InChI Key |
TXMQRYDKMZURCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC3=CC=CC=C3C1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.